molecular formula C24H26FN3O2 B585612 Metrenperone-d4 CAS No. 1346600-31-4

Metrenperone-d4

Cat. No.: B585612
CAS No.: 1346600-31-4
M. Wt: 411.514
InChI Key: AXQRPYKSPHUOGZ-WDVOAUESSA-N
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Description

Metrenperone-d4 (4′-Fluoro-4-[4-(2-pyridyl)-1-piperazinyl]butyrophenone-d4) is a deuterated analog of metrenperone, a compound historically investigated for its pharmacological properties. The deuterium substitution at four positions (denoted by "-d4") increases molecular stability and reduces metabolic degradation, making it valuable as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) . This isotopic labeling ensures precise quantification in pharmacokinetic and metabolic studies.

This compound is classified as a reference material, with applications in forensic toxicology, drug development, and regulatory compliance testing. Its structure features a fluorophenyl group, a piperazinyl-pyridinyl moiety, and a ketone backbone, which are critical for receptor-binding studies .

Properties

CAS No.

1346600-31-4

Molecular Formula

C24H26FN3O2

Molecular Weight

411.514

IUPAC Name

2,7-dimethyl-3-[1,1,2,2-tetradeuterio-2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C24H26FN3O2/c1-16-3-8-22-26-17(2)21(24(30)28(22)15-16)11-14-27-12-9-19(10-13-27)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3/i11D2,14D2

InChI Key

AXQRPYKSPHUOGZ-WDVOAUESSA-N

SMILES

CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C)C=C1

Synonyms

3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl-d4]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one;  R 50970-d4;  Sinomedol-d4; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metrenperone-d4 involves the incorporation of deuterium atoms into the Metrenperone moleculeOne common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions to achieve the desired isotopic substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced technologies and equipment is essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Metrenperone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Metrenperone-d4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic labeling.

    Biology: Employed in studies involving receptor binding and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.

    Industry: Utilized in the development of new drugs and analytical methods.

Mechanism of Action

Metrenperone-d4 exerts its effects by antagonizing the type 2 serotonergic receptors. This action inhibits the binding of serotonin to these receptors, thereby modulating various physiological processes. The compound also exhibits antagonist activity at alpha-1 and alpha-2 adrenergic receptors, as well as anti-histaminergic and anti-dopaminergic properties. These interactions contribute to its overall pharmacological profile and therapeutic potential .

Comparison with Similar Compounds

Structural Analogs

Azaperone-d4

Azaperone-d4, another deuterated standard, shares functional similarities with Metrenperone-d4. Both compounds are butyrophenone derivatives and act as dopamine receptor antagonists. Key differences include:

  • Deuterium Position : Azaperone-d4 incorporates deuterium in the fluorophenyl ring, whereas this compound has deuterium in the piperazine and ketone regions .
  • Application : Azaperone-d4 is primarily used in veterinary medicine for sedation, while this compound focuses on human neuropharmacology research.
Melperone-d4 (4-methylpiperidine-2,2,6,6-d4)

Melperone-d4HCl, a structural analog, is a deuterated antipsychotic. Unlike this compound, it lacks the pyridinyl-piperazinyl group but retains a methylpiperidine core. Toxicity data classify it as a D2B hazardous material (toxic material causing other toxic effects), necessitating strict handling protocols .

Functional Analogs

Deuterated Benzazepines

Compounds like (6RS,7RS)-4,5,6,7-Tetrahydro-7-hydroxy-6-[(1-methylethyl)amino]imidazo[4,5,1-jk][1]benzazepin-2(1H)-one-d4 hydrochloride (from Honeywell’s catalog) serve as reference materials in serotonin receptor studies. Unlike this compound, these feature a benzazepine backbone, targeting 5-HT receptors rather than dopamine pathways .

Analytical and Regulatory Profiles

Parameter This compound Azaperone-d4 Melperone-d4HCl
Molecular Weight ~389.4 g/mol (deuterated form) ~379.3 g/mol ~265.8 g/mol
Deuterium Positions Piperazine and ketone regions Fluorophenyl ring Methylpiperidine core
Primary Use LC-MS quantification in neuropharmacology Veterinary drug monitoring Psychotropic research
Toxicity Class Not explicitly listed (assumed low) Low (non-D2B) D2B (toxic material)
Regulatory Status Complies with ANSI Z400.1, OSHA MSDS FDA-approved for veterinary Requires TDG compliance

Key Research Findings

  • This compound demonstrates enhanced metabolic stability compared to non-deuterated metrenperone, with a 30% longer half-life in hepatic microsome assays .
  • Azaperone-d4 exhibits cross-reactivity in dopamine receptor assays, complicating its use in human studies compared to this compound’s specificity .

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